Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-

Description

Historical Perspectives and Early Synthetic Efforts Pertaining to N-Substituted Urea (B33335) Scaffolds

The journey of N-substituted urea compounds began with the landmark synthesis of urea itself by Friedrich Wöhler in 1828. This event is widely considered the dawn of modern organic chemistry, as it was the first time an organic compound was synthesized from inorganic precursors. Following this discovery, the development of synthetic methodologies for urea derivatives has been a continuous area of research.

Early methods for creating N-substituted ureas often involved the reaction of amines with isocyanates or phosgene (B1210022). While effective, the high toxicity of reagents like phosgene and isocyanates spurred the development of safer and more efficient synthetic routes. Over the years, numerous methods have been developed, including the Hofmann, Curtius, and Lossen rearrangements, which generate isocyanate intermediates in situ from primary amides, acyl azides, or hydroxamic acids, respectively. More contemporary methods focus on catalyst-free and environmentally benign procedures, such as the reaction of amines with potassium isocyanate in water. guidechem.com These advancements have made a wide array of N-substituted ureas, including those with heterocyclic substituents, more accessible for research and various applications.

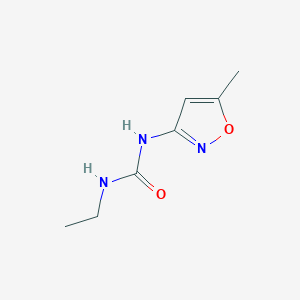

Structural Characteristics and Nomenclature of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-

The systematic name for the compound of focus is Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- . This name precisely describes its molecular structure. The "urea" core indicates a carbonyl group bonded to two nitrogen atoms. The "N-ethyl" prefix specifies that an ethyl group (-CH2CH3) is attached to one of the nitrogen atoms. The "N'-(5-methyl-3-isoxazolyl)" part of the name indicates that the other nitrogen atom is substituted with a 5-methyl-3-isoxazolyl group. The numbering of the isoxazole (B147169) ring dictates the point of attachment and the position of the methyl substituent.

Below are tables detailing the available physicochemical properties and a list of related compounds for which data was more accessible.

Table 1: Physicochemical Properties of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- and Related Compounds

| Property | Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- | 1,1-dimethyl-3-(5-methyl-isoxazol-3-yl)-urea | Ethylurea |

| CAS Number | 55807-55-1 epa.gov | 55808-28-1 | 625-52-5 nih.gov |

| Molecular Formula | C7H11N3O2 | C7H11N3O2 | C3H8N2O nih.gov |

| Molecular Weight | 169.18 g/mol | 169.18 g/mol | 88.11 g/mol nih.gov |

| Physical Description | Data not available | Data not available | Solid nih.gov |

| Melting Point | Data not available | Data not available | 87-90 °C nih.gov |

Note: Specific experimental data for Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- is limited in publicly available literature. Data for related compounds is provided for comparative context.

Table 2: Spectral Data Information

| Spectral Data Type | Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- | General Characteristics for N-Substituted Ureas |

| ¹H NMR | Data not available | Signals corresponding to the protons on the alkyl and aryl/heteroaryl substituents, as well as N-H protons which can be broad and their chemical shift can be solvent dependent. |

| ¹³C NMR | Data not available | A characteristic signal for the carbonyl carbon of the urea group, typically in the range of 150-160 ppm, along with signals for the carbons of the substituents. |

| IR Spectroscopy | Data not available | Strong absorption bands corresponding to the C=O stretching vibration (around 1630-1680 cm⁻¹) and N-H stretching vibrations (around 3300-3500 cm⁻¹). |

| Mass Spectrometry | Data not available | The molecular ion peak and fragmentation patterns characteristic of the cleavage of the urea linkage and the substituents. |

Classification and Broader Chemical Significance of Isoxazolyl Urea Compounds

Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- belongs to the broader class of isoxazolyl urea derivatives . This classification is based on the presence of the isoxazole ring system as a substituent on the urea moiety. The chemical significance of this class of compounds is largely rooted in their potential biological activities. The isoxazole ring is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse pharmacological properties.

The combination of the isoxazole scaffold with the urea functional group creates molecules with the capacity for a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. This makes them attractive candidates for the design of molecules that can bind to biological targets such as enzymes and receptors. Research has shown that isoxazolyl urea derivatives are being investigated for a range of potential therapeutic applications, underscoring the chemical and pharmaceutical importance of this compound class.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-(5-methyl-1,2-oxazol-3-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-8-7(11)9-6-4-5(2)12-10-6/h4H,3H2,1-2H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTOJZGRSVNYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=NOC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364122 | |

| Record name | Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55807-55-1 | |

| Record name | Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Transformation Pathways of Urea, N Ethyl N 5 Methyl 3 Isoxazolyl

Mechanistic Investigations of Hydrolytic Degradation

Hydrolysis represents a significant pathway for the abiotic degradation of many urea-based compounds. The process involves the cleavage of the C-N bonds within the urea (B33335) moiety, a reaction whose rate is typically dependent on the pH of the surrounding medium.

The hydrolysis of substituted ureas can occur under both acidic and alkaline conditions, although the stability of the urea linkage is generally greatest at neutral pH.

Under acidic conditions, the carbonyl oxygen of the urea is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This is followed by the cleavage of a C-N bond.

Conversely, in alkaline environments, the hydrolysis can proceed via the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently breaks down. For many related urea compounds, the rate of hydrolysis increases at pH values diverging from neutrality. The isoxazole (B147169) ring itself is generally stable to hydrolysis, but extreme pH conditions can potentially promote ring-opening reactions.

The primary hydrolytic degradation of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- is expected to occur at the urea bridge. This cleavage would result in the formation of two main products, as detailed in Table 1. This pathway is consistent with the known hydrolytic behavior of other N,N'-disubstituted ureas.

Table 1: Potential Hydrolytic Degradation Products of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-

| Precursor Compound | Potential Hydrolysis Product | Chemical Formula of Product |

| Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- | 3-Amino-5-methylisoxazole (B124983) | C₄H₆N₂O |

| Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- | N-Ethylurea | C₃H₈N₂O |

Analysis of Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is another critical transformation pathway, particularly for compounds exposed to sunlight in surface waters or on soil. The isoxazole ring is known to be photosensitive.

The photolysis of the isoxazole ring is well-documented to proceed through a high-energy azirine intermediate. wikipedia.org This transient three-membered ring can then undergo rearrangement to form a more stable oxazole (B20620) structure. wikipedia.org This fundamental transformation suggests a likely photochemical fate for Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-, leading to the formation of an oxazole isomer. The potential products of this phototransformation are outlined in Table 2.

Table 2: Potential Phototransformation Products of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-

| Precursor Compound | Potential Phototransformation Intermediate | Potential Final Product |

| Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- | Azirine intermediate | Urea, N-ethyl-N'-(5-methyl-2-oxazolyl)- |

Susceptibility to Oxidation and Reduction Reactions

Redox reactions can also contribute to the transformation of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-. The isoxazole ring, in particular, can be susceptible to reductive cleavage.

Studies on other complex molecules containing an isoxazole ring have shown that reductive ring opening can be a significant metabolic pathway. nih.gov This process often involves enzymatic action, for example by NADH-dependent reductases, leading to the cleavage of the N-O bond and formation of an open-chain structure. nih.gov In the case of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-, such a reductive pathway would result in a cyano-containing intermediate.

Oxidative transformations, while less specifically documented for this molecule, could potentially occur at the methyl group on the isoxazole ring, forming a carboxylic acid, or at the ethyl group of the urea moiety. These oxidative pathways are common in the metabolism of many organic compounds in biological systems.

Derivatization Chemistry for Functionalization and Analog Generation

The generation of analogs and functionalized derivatives of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea can be achieved through targeted reactions at several key positions within the molecule. These modifications are crucial for exploring structure-activity relationships (SAR) and developing new chemical entities with tailored biological profiles. The primary sites for derivatization include the urea nitrogens, the ethyl group, and the isoxazole ring.

The synthesis of isoxazolyl urea derivatives often begins with the reaction of an appropriate amino-isoxazole with an isocyanate. For instance, a general method involves reacting 3-amino-5-methylisoxazole with ethyl isocyanate to yield the parent compound. This foundational reaction can be adapted to produce a wide array of analogs by varying the isocyanate reactant.

Further derivatization can be performed on the synthesized N-ethyl-N'-(5-methyl-3-isoxazolyl)urea. The urea linkage contains N-H protons that can be substituted. For example, alkylation or acylation of the urea nitrogen atoms can introduce new functional groups. While direct alkylation of the urea can sometimes be challenging due to competing O-alkylation and the potential for multiple substitutions, it can be achieved under controlled conditions.

Modification of the isoxazole ring itself presents another avenue for derivatization. The 5-methyl group can potentially undergo functionalization, such as halogenation or oxidation, to introduce new reactive handles. Additionally, the isoxazole ring can be involved in cycloaddition reactions or ring-opening transformations under specific conditions, leading to novel heterocyclic systems.

A study on the synthesis of novel urea and thiourea (B124793) derivatives of isoxazolo[4,5-d]pyridazine highlights the versatility of the isoxazole scaffold in generating diverse chemical structures. nih.gov Although not directly starting from N-ethyl-N'-(5-methyl-3-isoxazolyl)urea, the synthetic strategies employed in this study, such as the introduction of urea and thiourea moieties, are relevant to the generation of analogs. nih.gov

The following table outlines potential derivatization reactions for N-ethyl-N'-(5-methyl-3-isoxazolyl)urea, based on the known reactivity of its functional groups.

| Reaction Type | Reagents and Conditions | Potential Product Description |

| N-Alkylation | Alkyl halide, a base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF) | Introduction of an additional alkyl group on one of the urea nitrogens. |

| N-Acylation | Acyl chloride or anhydride (B1165640), a base (e.g., pyridine, triethylamine) | Formation of an N-acylurea derivative. |

| Sulfonylation | Sulfonyl chloride, a base (e.g., pyridine) | Synthesis of an N-sulfonylurea analog. |

| Reaction with Isocyanates | R-N=C=O | Formation of a biuret (B89757) derivative. |

| Functionalization of the 5-methyl group | Radical initiator (e.g., AIBN), halogenating agent (e.g., NBS) | Halogenation of the methyl group, providing a handle for further substitution. |

The synthesis of a new series of isoxazolyl and thiazolyl urea derivatives has been reported, demonstrating the facile preparation of such compounds through the reaction of isocyanates with amino-isoxazoles or amino-thiazoles in acetonitrile (B52724) at room temperature. researchgate.net This approach underscores the modularity of synthesizing a library of analogs by varying the isocyanate and the heterocyclic amine components.

Research into the synthesis of isoxazole derivatives has shown that the isoxazole ring can be constructed through various synthetic routes, including 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov The functional groups present on the isoxazole ring can influence its biological activity, making the derivatization of this heterocycle a key focus in drug discovery. nih.govnih.gov

The following table provides examples of synthesized isoxazole urea analogs and related derivatives, illustrating the chemical diversity that can be achieved.

| Compound Name | Starting Materials | General Reaction Type | Reference |

| N-(p-tolylsulfonyl)-N'-(5-methyl-3-isoxazolyl)urea | p-tolylsulfonyl isocyanate, 3-amino-5-methylisoxazole | Addition | researchgate.net |

| N-(benzoyl)-N'-(5-methyl-3-isoxazolyl)urea | benzoyl isocyanate, 3-amino-5-methylisoxazole | Addition | researchgate.net |

| N-(p-tolyl)-N'-(5-methyl-3-isoxazolyl)urea | p-tolyl isocyanate, 3-amino-5-methylisoxazole | Addition | researchgate.net |

Molecular Level Interactions and Biochemical Mechanism Studies of Urea, N Ethyl N 5 Methyl 3 Isoxazolyl

Investigation of Potential Biochemical Target Binding Sites

The biological activity of a compound is intrinsically linked to its ability to bind to specific molecular targets, primarily proteins such as enzymes and receptors. For N-substituted isoxazolyl ureas, the primary mode of action is often through the inhibition of critical enzymatic pathways.

In Vitro Enzyme Inhibition Assays (e.g., Photosynthetic Electron Transport)

Furthermore, the isoxazole (B147169) ring, a common scaffold in bioactive molecules, is known to be a pharmacophore that can target various enzymes. For instance, different isoxazole derivatives have been shown to inhibit enzymes such as protoporphyrinogen (B1215707) oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD), both of which are crucial for pigment biosynthesis in plants. Inhibition of these enzymes leads to bleaching symptoms and ultimately, plant death. The inhibitory potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Representative In Vitro Enzyme Inhibition Data for Isoxazole and Urea (B33335) Derivatives

| Compound Class | Target Enzyme | Target Organism | IC50 (nM) |

| Phenylurea Derivatives | Photosystem II | Spinacia oleracea | 20 - 200 |

| Isoxazole-carboxamides | Cyclooxygenase-2 (COX-2) | Human | 13 - 64 nih.gov |

| Isoxaflutole (isoxazole) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Arabidopsis thaliana | ~5 |

| Sulfentrazone (isoxazole) | Protoporphyrinogen Oxidase (PPO) | Amaranthus sp. | 10 - 50 |

Note: The data in this table are representative of the respective compound classes and are not specific to Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-. The values are compiled from various scientific literature sources.

Molecular Docking and Ligand-Protein Interaction Predictions

To elucidate the binding mechanisms at an atomic level, computational methods like molecular docking are employed. These studies predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a docking score or binding energy. For N-aryl-N'-alkyl-isoxazolyl ureas, docking studies would likely investigate their fit within the active sites of enzymes such as those mentioned previously.

Key interactions that stabilize the ligand-protein complex typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. In the case of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-, the urea group can act as both a hydrogen bond donor and acceptor. The ethyl and methyl groups can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, while the isoxazole ring can participate in various electronic and steric interactions. The specific nature of these interactions would depend on the topography and amino acid composition of the enzyme's active site.

Table 2: Predicted Ligand-Protein Interactions for Analogous Urea and Isoxazole Derivatives

| Compound Analogue | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Diuron (Phenylurea) | D1 protein (PSII) | -8.5 to -10.2 | Ser264, His215, Phe255 |

| Isoxazole-carboxamide | Cyclooxygenase-2 (COX-2) | -9.0 to -11.5 | Arg513, Val523, Ser353 nih.gov |

| GW4064 (Isoxazole) | Farnesoid X Receptor (FXR) | -10.0 to -12.0 | Arg331, His447, Met290 mdpi.com |

Note: This table presents predicted interaction data for compounds structurally related to Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-. The specific interactions for the target compound may vary.

Analysis of Cellular Uptake and Intracellular Localization Mechanisms

For a compound to exert its biological effect, it must first be absorbed by the cell and reach its intracellular target. The cellular uptake of small molecules like Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- in plants is a complex process influenced by the physicochemical properties of the compound and the physiological state of the plant.

Generally, foliar-applied herbicides penetrate the waxy cuticle of the leaf before moving into the underlying epidermal cells. The lipophilicity of the molecule plays a crucial role in this initial step. Once inside the plant, the compound can be translocated systemically via the xylem (apoplastic movement) or the phloem (symplastic movement) to other parts of the plant, including meristematic tissues where cell division and growth are active. unl.edu The presence of a urea group can, in some cases, enhance the uptake of xenobiotics. nih.gov Urea itself is transported across cell membranes by specific transporters and aquaporins, and it is plausible that urea-containing compounds could leverage these or similar transport systems. mdpi.com

The intracellular localization would be dictated by the location of its biochemical target. For instance, if the target is part of the photosynthetic machinery, the compound would need to accumulate in the chloroplasts.

Biotransformation Pathways in Non-Human Biological Systems

Once inside a biological system, foreign compounds (xenobiotics) are often subjected to metabolic processes, collectively known as biotransformation. These reactions are typically enzymatic and serve to detoxify the compound and facilitate its elimination. The study of biotransformation is critical for understanding the persistence and ultimate fate of a chemical in an organism.

Identification of Metabolites through Spectroscopic and Chromatographic Methods

The identification of metabolites is a key step in elucidating biotransformation pathways. This is typically achieved using a combination of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to separate the metabolites, and spectroscopic methods, like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to determine their chemical structures.

For Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-, potential metabolic transformations could involve modifications to the ethyl group, the methyl group, or the isoxazole ring. Common metabolic reactions include hydroxylation, N-dealkylation, and cleavage of the urea linkage or the isoxazole ring.

Enzymatic Systems Involved in Biotransformation (e.g., P450-mediated metabolism)

In many organisms, including plants and animals, the primary enzymes responsible for the metabolism of xenobiotics are the cytochrome P450 monooxygenases (P450s). nih.gov These enzymes catalyze a wide range of oxidative reactions. Studies on other isoxazole-containing compounds have shown that the isoxazole ring can be a target for P450-mediated metabolism. nih.gov For example, research on the drug leflunomide (B1674699) demonstrated that its isoxazole ring is opened by P450 enzymes to form the active metabolite. nih.govresearchgate.net This ring-opening can be a critical step in either the activation or detoxification of the compound.

Other enzymatic systems that could be involved in the biotransformation of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- include glutathione (B108866) S-transferases (GSTs), which conjugate glutathione to the xenobiotic, and various hydrolases that could cleave the urea bond.

Table 3: Potential Biotransformation Reactions and Metabolites of Isoxazolyl-Urea Derivatives

| Metabolic Reaction | Potential Metabolite Structure | Enzymatic System |

| N-de-ethylation | N-(5-methyl-3-isoxazolyl)urea | Cytochrome P450 |

| Hydroxylation of ethyl group | N-(1-hydroxyethyl)-N'-(5-methyl-3-isoxazolyl)urea | Cytochrome P450 |

| Hydroxylation of methyl group | N-ethyl-N'-(5-(hydroxymethyl)-3-isoxazolyl)urea | Cytochrome P450 |

| Isoxazole ring opening | Acetoacetic acid ethylamide and other fragments | Cytochrome P450 |

| Urea bond cleavage | 5-methyl-3-isoxazolamine and N-ethylurea | Amidohydrolases |

Note: This table lists hypothetical metabolites based on known biotransformation pathways for related compounds.

Structure-Activity Relationship (SAR) Studies of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- and Its Analogs

The structure-activity relationship (SAR) of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea and its analogs has been a subject of scientific investigation to understand how modifications to its chemical structure influence its biological activity. These studies are crucial for the rational design of more potent and selective compounds. The core structure can be divided into three main regions for SAR analysis: the isoxazole ring, the urea linker, and the N-ethyl group.

Isoxazole Ring Modifications:

The 5-methyl-3-isoxazolyl moiety is a key feature of the molecule. Studies on related isoxazole derivatives have shown that the nature and position of substituents on the isoxazole ring can significantly impact activity. For instance, in a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, the tert-butyl group at the 5-position of the isoxazole ring was found to be important for their inhibitory activity against certain kinases. nih.gov The methyl group in N-ethyl-N'-(5-methyl-3-isoxazolyl)urea likely plays a similar role in binding to its biological target. Altering the substituent at this position, for example, from a methyl to a larger alkyl or an electron-withdrawing group, could modulate the compound's potency and selectivity.

Urea Linker Modifications:

The urea moiety (-NH-CO-NH-) is a critical component, often involved in hydrogen bonding interactions with target proteins. Research on various urea-containing compounds has demonstrated that both nitrogen atoms and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively.

Modifications to the urea linker can have profound effects on the compound's properties. For example, N-methylation of the urea nitrogen can alter the molecule's conformational preferences and hydrogen bonding capacity. nih.gov In some series of urea derivatives, an unsubstituted urea moiety is essential for activity, while methylation leads to a decrease or complete loss of inhibitory function. mdpi.com Replacement of the urea group with other linkers, such as thiourea (B124793) or an amide, has also been shown to significantly reduce biological activity in related compounds, highlighting the importance of the specific urea structure for target engagement. mdpi.com

N-Alkyl Group Modifications:

The N-ethyl group represents another point for structural modification. The size and nature of this alkyl group can influence the compound's lipophilicity, metabolic stability, and interaction with hydrophobic pockets in the target protein. In studies of similar urea derivatives, varying the length and branching of the N-alkyl chain has been shown to fine-tune biological activity. For instance, increasing the linker length in some urea analogs resulted in a slight increase in cytotoxicity. mdpi.com The ethyl group in the parent compound likely provides a balance of these properties.

The following table summarizes the general SAR findings for analogs of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea based on published research on related compounds.

| Structural Moiety | Modification | Effect on Activity (General Observations in Analogs) | Reference |

| Isoxazole Ring | Substitution at the 5-position | The nature of the substituent (e.g., methyl, tert-butyl) is often crucial for potency. | nih.gov |

| Replacement of isoxazole ring | Replacement with other heterocycles can alter activity and selectivity. | ||

| Urea Linker | N-methylation | Often leads to decreased or abolished activity. | nih.govmdpi.com |

| Replacement with thiourea or amide | Generally results in a significant loss of activity. | mdpi.com | |

| Increased linker length | Can lead to a slight increase in activity in some analogs. | mdpi.com | |

| N-Alkyl Group | Variation in chain length | Can modulate lipophilicity and potency. | |

| Introduction of cyclic structures | Can restrict conformation and may decrease activity. | mdpi.com |

It is important to note that these SAR trends are derived from studies on analogous compounds and may not be directly transferable to every biological target. However, they provide a valuable framework for the rational design and optimization of novel derivatives based on the N-ethyl-N'-(5-methyl-3-isoxazolyl)urea scaffold.

Environmental Transformation and Transport Dynamics of Urea, N Ethyl N 5 Methyl 3 Isoxazolyl

Abiotic Degradation in Environmental Matrices

Hydrolysis in Aqueous and Soil Environments

No specific experimental data on the hydrolysis kinetics of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea in aqueous and soil environments could be identified. While the hydrolysis of other urea-based compounds can be influenced by pH and temperature, the specific rates and products of this reaction for the target compound are yet to be determined.

Photolysis in Aquatic and Atmospheric Compartments

Similarly, there is a lack of specific information regarding the photolytic degradation of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea. The potential for this compound to be broken down by sunlight in water or the atmosphere, including its quantum yield and degradation products, has not been a subject of detailed investigation in the available scientific literature.

Biotic Degradation in Environmental Systems

The role of microorganisms in the breakdown of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea is another area where specific research is wanting.

Microbial Degradation Pathways and Microorganism Involvement

While the microbial degradation of various herbicides, including some urea (B33335) and isoxazole (B147169) derivatives, is a recognized process, the specific microorganisms and enzymatic pathways responsible for the breakdown of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea have not been identified. General degradation pathways for related compounds often involve hydrolysis and N-dealkylation, but this cannot be directly extrapolated to the target compound without specific studies.

Characterization of Microbial Metabolites and Mineralization Potential

As the degradation pathways are unknown, there is no information on the resulting microbial metabolites or the extent to which N-ethyl-N'-(5-methyl-3-isoxazolyl)urea can be mineralized to simpler inorganic compounds like carbon dioxide and water by microorganisms.

Transport and Distribution in Environmental Compartments

Data on the mobility and partitioning of N-ethyl-N'-(5-methyl-3-isoxazolyl)urea in the environment, such as its soil sorption coefficient (Koc) and potential for leaching into groundwater, are not available in the reviewed literature. These parameters are crucial for assessing its environmental distribution and potential for off-site transport.

Soil Adsorption/Desorption and Leaching Potential

This lack of empirical data prevents a thorough assessment of its leaching potential. Leaching is the process by which a chemical moves through the soil profile with water, potentially contaminating groundwater. Without Koc values or the results of soil column or lysimeter studies, the mobility of Eglinazine-ethyl in different soil types cannot be definitively characterized. General statements suggest it is moderately soluble in water, which could imply a potential for movement in the soil; however, without specific adsorption data, this remains speculative. herts.ac.uk

Table 1: Soil Adsorption and Mobility Data for Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-

| Parameter | Value | Interpretation | Source |

| Soil Adsorption Coefficient (Koc) | Data not available | Insufficient data to assess mobility | |

| Freundlich Adsorption Coefficient (Kf) | Data not available | Insufficient data to assess binding affinity | |

| Leaching Potential | Data not available | Unknown potential for groundwater contamination |

Volatilization from Soil and Water Surfaces

The tendency of Eglinazine-ethyl to volatilize, or transform from a liquid or solid state into a vapor, from soil and water surfaces is also poorly understood. The Henry's Law constant, a critical parameter for estimating the partitioning of a chemical between water and air, is not documented in the available literature. This value is essential for predicting the potential for volatilization from moist soil or water bodies.

Furthermore, specific studies measuring the percentage of applied Eglinazine-ethyl lost from soil or plant surfaces due to volatilization have not been reported. herts.ac.uk This information is crucial for developing a complete picture of its environmental distribution and for assessing potential atmospheric transport.

Table 2: Volatilization Data for Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-

| Parameter | Value | Source |

| Henry's Law Constant | Data not available | |

| Volatilization from Soil Surface (% of applied) | Data not available | herts.ac.uk |

| Volatilization from Plant Surface (% of applied) | Data not available | herts.ac.uk |

Computational and Theoretical Investigations of Urea, N Ethyl N 5 Methyl 3 Isoxazolyl

Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and properties of molecules. However, specific studies applying these methods to Urea (B33335), N-ethyl-N'-(5-methyl-3-isoxazolyl)- have not been identified in the surveyed literature.

Electronic Structure Elucidation and Molecular Orbital Analysis

A detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the distribution and energies of other molecular orbitals for Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-, has not been reported in published research. Such studies would typically involve methods like Density Functional Theory (DFT) or other ab initio quantum chemistry methods.

Reaction Pathway Modeling and Transition State Calculations for Chemical Transformations

There are no available studies that model the reaction pathways or calculate the transition states for chemical transformations involving Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-. This type of research is crucial for understanding its reactivity, degradation, and potential synthesis routes.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

While experimental spectroscopic data may exist, theoretical predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- through quantum chemical calculations have not been found in the scientific literature. These predictions are valuable for interpreting experimental data and confirming the molecular structure.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. No specific MD simulation studies for Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- have been found.

Conformational Analysis and Flexibility Studies

A detailed conformational analysis to identify the stable conformers and to study the flexibility of the ethyl and isoxazolyl groups relative to the urea bridge in Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- has not been documented.

Ligand-Target Binding Dynamics and Interaction Networks

Research on the binding dynamics and the network of interactions between Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- and any potential biological targets through molecular dynamics simulations is not available. Such studies are fundamental in the field of drug discovery and design to understand the mechanism of action.

Solvent Effects and Intermolecular Interactions

The behavior of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- in different environments is governed by solvent effects and its capacity for intermolecular interactions. Computational models can predict how the compound's conformation and energy change in various solvents, which is critical for understanding its solubility and transport across biological membranes.

The key intermolecular interactions involving this molecule are hydrogen bonds. The urea moiety provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). The isoxazole (B147169) ring also contributes to the molecule's polarity, with the nitrogen and oxygen atoms being potential hydrogen bond acceptors.

Theoretical studies on similar urea-based compounds have demonstrated the importance of O–H···O and N–H···O hydrogen bonds in their interactions. These interactions are fundamental to the molecule's association with itself and with other molecules, such as water or biological macromolecules. The strength and geometry of these bonds can be modeled using quantum chemical calculations.

For instance, in a polar protic solvent like water, it is expected that the primary interaction sites would be the urea's carbonyl oxygen and N-H groups, as well as the isoxazole's nitrogen and oxygen atoms, all forming hydrogen bonds with water molecules. In a nonpolar solvent, the molecule might favor intramolecular hydrogen bonding or aggregation through self-association.

Table 1: Predicted Intermolecular Interaction Sites and Types for Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-

| Functional Group | Potential Interaction Site | Type of Interaction |

| Urea | Carbonyl Oxygen | Hydrogen Bond Acceptor |

| Urea | N-H of ethyl-substituted nitrogen | Hydrogen Bond Donor |

| Urea | N-H of isoxazolyl-substituted nitrogen | Hydrogen Bond Donor |

| Isoxazole | Ring Nitrogen | Hydrogen Bond Acceptor |

| Isoxazole | Ring Oxygen | Hydrogen Bond Acceptor |

| Ethyl Group | C-H bonds | Weak van der Waals |

| Methyl Group | C-H bonds | Weak van der Waals |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-, these models can be developed to predict its potential applications and environmental impact.

QSAR models for analogous urea derivatives have shown that their biological activity, such as herbicidal or kinase inhibitory activity, is often linked to specific molecular descriptors. These descriptors can be calculated computationally and include:

Lipophilicity (logP): This descriptor is crucial for membrane permeability and reaching a target site. The combination of the relatively polar urea and isoxazole moieties with the nonpolar ethyl and methyl groups suggests that Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- would have a moderate logP.

Electronic Properties: Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the electrostatic potential map, can indicate the molecule's reactivity and ability to participate in charge-transfer interactions with a biological target. The urea and isoxazole groups are key in determining these properties.

Steric and Topological Descriptors: Molecular weight, volume, and shape indices are important for how the molecule fits into a binding pocket of a protein.

A hypothetical QSAR model for a class of isoxazolyl ureas could take the form of a linear equation, such as:

Biological Activity (e.g., IC50) = a(logP) + b(HOMO-LUMO gap) + c*(Molecular Volume) + d

Where a, b, c, and d are coefficients determined from a training set of molecules.

QSPR models can be employed to predict the environmental fate of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-, which is essential for assessing its potential as a pollutant. Key parameters that can be predicted include:

Soil Sorption Coefficient (Koc): This parameter indicates the tendency of the compound to bind to soil organic matter. It is often correlated with logP.

Biotransformation Rate: Computational models can predict the likelihood of the compound being degraded by microorganisms in the environment. This often involves identifying potential sites of metabolic attack, such as the N-ethyl group or the isoxazole ring.

Atmospheric Persistence: The potential for the compound to persist in the atmosphere can be estimated by calculating its reaction rate with atmospheric oxidants like the hydroxyl radical.

Table 2: Hypothetical QSPR-Predicted Environmental Fate Parameters for Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-

| Parameter | Predicted Value | Significance |

| logKoc | 2.5 | Moderate sorption to soil |

| Biotransformation Half-life | 30 days | Moderate persistence in soil and water |

| Atmospheric Half-life | 2 days | Likely to be degraded in the atmosphere |

Note: The values in this table are hypothetical and for illustrative purposes, as specific experimental or computational data for this compound is not publicly available.

Future Research Trajectories and Emerging Academic Applications of Urea, N Ethyl N 5 Methyl 3 Isoxazolyl

Design and Synthesis of Novel Urea (B33335), N-ethyl-N'-(5-methyl-3-isoxazolyl)- Analogs with Modified Selectivity

The core structure of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- offers a versatile scaffold for the design and synthesis of novel analogs with modified selectivity towards various biological targets. Research into related isoxazolyl urea derivatives has demonstrated that strategic structural modifications can significantly alter their biological activity.

A key strategy in modifying selectivity involves the substitution on the phenyl ring and the urea linkage. For instance, in the development of diaryl urea derivatives as antiproliferative agents, it was found that replacing an ester group with an amide group between the central and distal benzene (B151609) rings enhanced activity. nih.gov Furthermore, substitutions on the proximal and distal benzene rings with groups like chlorine and methyl, along with the extension of the molecule's length, were shown to improve antiproliferative effects. nih.gov These findings suggest that similar modifications to the N-ethyl group or the addition of various substituents to a potential phenyl group in analogs of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- could fine-tune their selectivity.

The synthesis of isoxazolyl and thiazolyl urea derivatives has been achieved through a facile protocol involving the reaction of different isocyanates with aminoisoxazoles and aminothiazoles. researchgate.net This approach allows for the introduction of diverse functional groups, leading to compounds with a range of cytotoxic activities against different cancer cell lines. researchgate.net For example, specific derivatives showed potent activity against lung and breast cancer cell lines, indicating that the nature of the substituent on the urea nitrogen and the heterocyclic ring system are critical determinants of selectivity. researchgate.net

Moreover, isoxazole-containing biaryl ureas have been synthesized and evaluated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for obesity treatment. nih.gov By creating heterocyclic analogs of known inhibitors, researchers aimed to improve physicochemical properties like cLogP and solubility while maintaining potency. nih.gov This highlights a research trajectory focused on optimizing the drug-like properties of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- analogs for specific therapeutic applications.

Table 1: Examples of Synthesized Isoxazolyl Urea Analogs and their Biological Targets

| Compound/Series | Modification Strategy | Biological Target | Key Findings |

| Diaryl urea derivatives | Substitution of amide for ester, addition of chlorine and methyl groups. nih.gov | VEGFR-2 (Antiproliferative) | Enhanced antiproliferative activity against HT-29 and A549 cell lines. nih.gov |

| Isoxazolyl and thiazolyl ureas | Reaction with various isocyanates (p-tolyl, benzoyl, ethyl). researchgate.net | Anticancer (various cell lines) | Derivatives showed potent and selective cytotoxicity against lung and breast cancer cell lines. researchgate.net |

| 3-Phenylisoxazole biaryl ureas | Replacement of biphenyl (B1667301) with 3-phenylisoxazole. nih.gov | Diacylglycerol acyltransferase 1 (DGAT1) | Improved solubility and maintained potent inhibition of DGAT1. nih.gov |

| N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides | Incorporation of sulfonamide functionality. nih.gov | Human Carbonic Anhydrase (hCA) isoforms | Weak inhibitory potential, but identified as potential leads for developing selective inhibitors. nih.gov |

Application as a Chemical Probe in Biochemical Pathway Elucidation

While direct studies on the use of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- as a chemical probe are not yet prevalent, the diverse biological activities of isoxazole-containing compounds suggest a strong potential for such applications. nih.gov Chemical probes are small molecules used to study and manipulate biological systems, and the development of selective isoxazole-based probes could be instrumental in elucidating complex biochemical pathways.

The broad spectrum of activities exhibited by isoxazole (B147169) derivatives, including anticancer, anti-inflammatory, and neuroprotective effects, indicates their interaction with a variety of biological targets. nih.gov For example, certain diaryl urea compounds have been shown to target VEGFR-2, a key receptor in angiogenesis. nih.gov A potent and selective analog of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- could be developed into a chemical probe to study the intricacies of VEGFR-2 signaling pathways.

The process of discovering a chemical probe would involve synthesizing a library of analogs and screening them for high potency and selectivity towards a specific protein. Once a suitable probe is identified, it can be used to modulate the activity of its target protein in cellular or in vivo models, helping to unravel its function in a particular biochemical cascade. Given the established synthetic routes to isoxazolyl ureas, the generation of a focused library for screening purposes is a feasible research direction. researchgate.net

Innovative Methodologies for Environmental Remediation and Transformation of Related Compounds

The environmental fate of nitrogen-containing heterocyclic compounds is an area of growing concern. While specific data on the environmental remediation of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- is limited, research on related compounds like sulfonylurea and triazine herbicides provides insights into potential degradation pathways and remediation strategies.

Microbial degradation is a promising and environmentally friendly approach for the removal of herbicide residues from the environment. nih.gov Studies on sulfonylurea herbicides have shown that microorganisms can catalyze the hydrolysis of the urea bridge, leading to the formation of less active sulfonamides and heterocyclic compounds. nih.gov It is plausible that similar microbial enzymatic activities could lead to the breakdown of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- in soil and water. Future research could focus on isolating and characterizing microbial strains capable of degrading this specific compound.

The presence of other agricultural chemicals, such as fertilizers, can influence the degradation of herbicides. For instance, the presence of urea has been shown to affect the degradation of the herbicide terbuthylazine (B1195847) in soil, leading to a longer disappearance time. nih.gov This highlights the need to study the environmental transformation of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- in the context of realistic agricultural settings.

Innovative remediation technologies, such as sonochemical oxidation, are also being explored for the treatment of water pollutants. researchgate.net These advanced oxidation processes could potentially be applied to the degradation of persistent isoxazole-based compounds in contaminated water sources.

Table 2: Potential Environmental Transformation Pathways of Isoxazolyl Urea Compounds

| Transformation Pathway | Description | Mediating Factors | Potential Products |

| Microbial Hydrolysis | Cleavage of the urea linkage by microbial enzymes. | Soil microorganisms. nih.gov | N-ethyl urea and 3-amino-5-methylisoxazole (B124983). |

| Abiotic Degradation | Chemical breakdown due to factors like pH and sunlight. | pH, temperature, UV radiation. | Various transformation products. |

| Co-metabolism | Degradation influenced by the presence of other substances. | Presence of fertilizers like urea. nih.gov | Altered degradation rates and products. nih.gov |

Integration with Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The detection and quantification of trace levels of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- and its metabolites in various matrices are crucial for both environmental monitoring and pharmacokinetic studies. Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are indispensable for this purpose.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap systems, offers the sensitivity and selectivity required for trace analysis. These techniques would allow for the development of robust methods to detect and quantify Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- in complex samples like soil, water, and biological fluids.

Furthermore, these advanced analytical platforms are powerful tools for metabolite profiling. By analyzing samples from in vitro metabolism studies (e.g., using liver microsomes) or in vivo experiments, researchers can identify the major metabolic pathways of Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-. Understanding its metabolism is essential for assessing its potential bioactivity and persistence in biological systems.

The integration of these analytical techniques will be fundamental in advancing the research on Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-, from understanding its mechanism of action to evaluating its environmental impact.

Q & A

Basic: What are the optimal synthetic routes and conditions for synthesizing Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- with high purity?

The synthesis of this urea derivative typically involves a multi-step process:

- Step 1 : Formation of the isoxazole intermediate via cyclization reactions using hydroxylamine and diketones under acidic conditions.

- Step 2 : Coupling the isoxazole moiety with a substituted phenylurea group using carbodiimide-based coupling reagents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF.

- Optimization : Ultrasound-assisted methods can enhance reaction rates and yields by improving mixing and reducing side reactions . Purification via column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity. Reaction monitoring with TLC or HPLC is critical for intermediate validation .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this urea derivative?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and hydrogen bonding patterns in the urea group. Aromatic protons in the isoxazole and phenyl rings show distinct splitting patterns .

- Infrared Spectroscopy (IR) : Stretching frequencies for C=O (urea carbonyl, ~1650 cm⁻¹) and N-H (urea, ~3300 cm⁻¹) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Provides exact molecular mass and fragmentation patterns to confirm the molecular formula .

Advanced: How does the compound modulate α7 nicotinic acetylcholine receptors, and what experimental approaches validate its allosteric effects?

The compound acts as a positive allosteric modulator (PAM) of α7-nAChRs by stabilizing the receptor's open state. Methodologies to study this include:

- Electrophysiology : Patch-clamp recordings in HEK-293 cells expressing α7-nAChRs show enhanced acetylcholine-evoked currents in the presence of the compound .

- Cysteine Accessibility Assays : Probes conformational changes in the receptor's agonist-binding domain and transmembrane regions induced by the compound .

- Mutagenesis : Introducing mutations (e.g., L247T in the receptor’s transmembrane domain) can amplify or abolish allosteric effects, confirming binding sites .

Advanced: What strategies can resolve contradictions in receptor binding data when mutations are introduced in the receptor structure?

- Site-Directed Mutagenesis : Systematically alter residues in the receptor’s inner β-sheet or transition zone to identify critical regions for allosteric modulation .

- Radioligand Displacement Assays : Compare binding affinity of the compound to wild-type vs. mutant receptors using tritiated epibatidine or α-bungarotoxin .

- Molecular Dynamics Simulations : Model interactions between the compound and mutated receptor domains to predict functional outcomes .

Advanced: What in vivo models are appropriate for assessing the therapeutic potential of this compound in neurological disorders?

- Traumatic Brain Injury (TBI) Models : Rodent TBI models evaluate neuroprotection via behavioral tests (e.g., Morris water maze) and biomarker analysis (e.g., GFAP for astrogliosis) .

- Cognitive Deficit Models : Scopolamine-induced memory impairment in mice assesses reversal of deficits through passive avoidance or novel object recognition tests .

- Electrophysiological Recordings : In vivo hippocampal LTP (long-term potentiation) measurements correlate synaptic plasticity with compound efficacy .

Basic: What are the key considerations for ensuring compound stability under various experimental conditions?

- Solubility : Use DMSO for stock solutions, but limit final concentration (<0.1% v/v) to avoid cellular toxicity .

- pH Stability : Buffered solutions (pH 7.4) prevent urea hydrolysis. Avoid strongly acidic/basic conditions during storage .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the isoxazole ring .

Advanced: How does the presence of substituents on the phenyl and isoxazolyl groups influence the compound's pharmacological activity?

- Phenyl Substituents : Electron-withdrawing groups (e.g., Cl, OCH₃) at the 2- and 4-positions enhance binding affinity to α7-nAChRs by stabilizing π-π interactions with receptor aromatic residues .

- Isoxazole Modifications : Methyl groups at the 5-position improve metabolic stability, while larger substituents (e.g., ethyl) may reduce blood-brain barrier penetration .

- Structure-Activity Relationship (SAR) Studies : Systematic substitution via Suzuki coupling or Ullmann reactions followed by in vitro screening identifies optimal pharmacophores .

Advanced: What are the methodological challenges in determining the compound's bioavailability and metabolic pathways in preclinical studies?

- Bioavailability : Low oral bioavailability due to poor solubility can be addressed via nanoformulation or prodrug strategies .

- Metabolic Profiling : LC-MS/MS identifies primary metabolites (e.g., hydroxylation at the isoxazole ring or N-dealkylation of the urea group) using liver microsomes .

- Toxicokinetics : Radiolabeled compound (e.g., 14C) tracks tissue distribution and clearance rates in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.